molecular formula C16H22N4O B7492921 (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone

(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone

Cat. No. B7492921
M. Wt: 286.37 g/mol
InChI Key: GKLLJEMEXDATQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone, also known as DMPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further exploration.

Mechanism of Action

(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone acts as a potent agonist for certain receptors in the brain, specifically the α7 nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning, memory, and attention. By activating this receptor, (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can modulate these processes, making it a valuable tool for studying their underlying mechanisms.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating synaptic plasticity. These effects make (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone a potential therapeutic agent for various neurological disorders, including Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is its high affinity for specific receptors in the brain, which allows for precise targeting of these receptors in lab experiments. However, one limitation of (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone. One potential direction is the development of more potent and selective analogs of (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone for use in scientific research. Another potential direction is the investigation of the therapeutic potential of (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone for various neurological disorders. Further research is needed to fully understand the potential applications of (3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone in scientific research.

Synthesis Methods

(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can be synthesized through a multi-step process using readily available starting materials. The first step involves the synthesis of 3,5-dimethylpiperidine, which is then reacted with 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid to form the final product.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been studied for its potential applications in various scientific fields, including neurobiology, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the mechanisms of various neurological disorders.

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-10-5-11(2)9-20(8-10)16(21)13-6-14-12(3)18-19(4)15(14)17-7-13/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLLJEMEXDATQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(N=C2)N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.